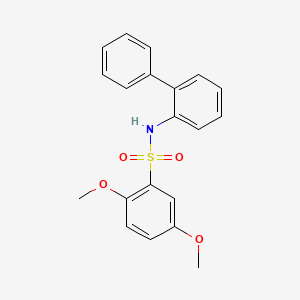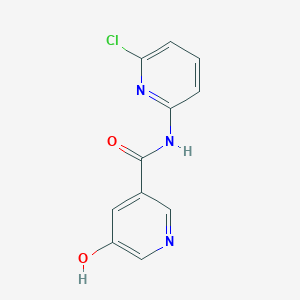
2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide, also known as DPBS, is a chemical compound that has been used in scientific research for various purposes. It is a sulfonamide derivative that has been synthesized using different methods.
作用机制
The mechanism of action of 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide varies depending on its application. As a fluorescent probe for the detection of protease activity, 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide undergoes a specific cleavage reaction in the presence of proteases, resulting in a fluorescence signal. As a selective inhibitor of carbonic anhydrase IX, 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide binds to the active site of the enzyme, preventing its activity. As a selective inhibitor of the NLRP3 inflammasome, 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide inhibits the assembly and activation of the inflammasome complex, thereby reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, depending on its application. As a fluorescent probe for the detection of protease activity, 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been used to monitor the activity of proteases in live cells and tissues. As a selective inhibitor of carbonic anhydrase IX, 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. As a selective inhibitor of the NLRP3 inflammasome, 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines in various inflammatory diseases.
实验室实验的优点和局限性
2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has several advantages for lab experiments, including its high selectivity and sensitivity for various targets. It is also easy to synthesize and can be used in various applications. However, 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
未来方向
For the use of 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide in scientific research include the development of more selective and sensitive probes and the use of 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide as a therapeutic agent for the treatment of various diseases.
合成方法
2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been synthesized using different methods, including the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-phenylphenylamine. Another method involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-phenyl-2-oxoacetamide followed by reduction with sodium borohydride. The synthesis of 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has also been achieved using a one-pot reaction of 2,5-dimethoxybenzenesulfonyl chloride, 2-phenylphenylamine, and triethylamine.
科学研究应用
2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been used in scientific research for various purposes, including as a fluorescent probe for the detection of protease activity. It has also been used as a selective inhibitor of carbonic anhydrase IX, which is overexpressed in many types of cancer. Additionally, 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been used as a selective inhibitor of the NLRP3 inflammasome, which is involved in the development of various inflammatory diseases.
属性
IUPAC Name |
2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-24-16-12-13-19(25-2)20(14-16)26(22,23)21-18-11-7-6-10-17(18)15-8-4-3-5-9-15/h3-14,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXVQAKBJDOPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide](/img/structure/B7627599.png)

![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)isoquinolin-1-amine](/img/structure/B7627615.png)
![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine](/img/structure/B7627622.png)
![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7627623.png)
![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-4,5,6,7-tetrahydrobenzimidazole](/img/structure/B7627629.png)
![2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol](/img/structure/B7627634.png)
![3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7627640.png)
![1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane](/img/structure/B7627654.png)

![3-[(4-Bromo-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7627674.png)